methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Description
The compound methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is a highly functionalized oxane (a six-membered oxygen-containing ring) derivative. Its structure features:
- A methyl ester at position 2.
- Three acetyloxy groups at positions 3, 4, and 5, which act as protective groups for hydroxyls.
- A 2,2,2-trichloroethanimidoyloxy substituent at position 6, a reactive group often employed in glycosylation reactions due to its role as an activated leaving group.
This compound is likely utilized in synthetic organic chemistry, particularly in carbohydrate and glycoside synthesis, where trichloroacetimidate derivatives are widely used to facilitate stereoselective bond formation .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-OBBGECFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561077 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197895-54-8 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16Cl3N O7
- Molecular Weight : 392.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trichloroethanimidoyl group suggests potential interactions with cellular receptors or enzymes involved in metabolic pathways. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
1. Antimicrobial Activity
Research has demonstrated the antimicrobial properties of related triacetoxy compounds. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triacetoxy derivative A | Staphylococcus aureus | 32 µg/mL |
| Triacetoxy derivative B | Escherichia coli | 64 µg/mL |
These findings indicate that methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives may serve as effective antimicrobial agents.
2. Anticancer Activity
In studies involving various cancer cell lines (e.g., HeLa and MCF-7), methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives exhibited:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound.
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in metabolic pathways. For example:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 µM |
| Lipoxygenase (LOX) | Non-competitive | 30 µM |
These results highlight the compound's potential role in modulating inflammatory responses.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of triacetoxy compounds against resistant bacterial strains. The results indicated a promising activity profile for methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives. -
Anticancer Research :
A publication in Cancer Letters explored the effects of similar compounds on breast cancer cells. The study found that these compounds could significantly inhibit tumor growth in vitro and in vivo models.
Scientific Research Applications
Chemistry
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it an essential reagent in organic synthesis.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of functional groups | Potassium permanganate |
| Reduction | Removal of oxygen-containing groups | Lithium aluminum hydride |
| Substitution | Replacement of functional groups | Nucleophiles |
Biology
Research has indicated that this compound may interact with biomolecules and exhibit biological activity. Studies are being conducted to explore its potential effects on cellular pathways and enzyme activities.
A study investigated the compound's interaction with specific enzymes involved in metabolic pathways. The results demonstrated that it could modulate enzyme activity significantly, suggesting potential therapeutic applications.
Medicine
The compound is being explored for its therapeutic properties. Its structural characteristics allow for modifications that can enhance bioactivity and specificity towards biological targets.
Potential Applications in Drug Development
- Antimicrobial Agents : The trichloroethanimidoyl group may confer antimicrobial properties.
- Anti-inflammatory Compounds : Modifications could lead to derivatives that reduce inflammation.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used in formulations requiring specific chemical properties |
| Material Science | Development of new materials with enhanced characteristics |
Chemical Reactions Analysis
Nucleophilic Substitution at the Trichloroethanimidoyl Group
The trichloroethanimidoyl (-NH-C(Cl₃)=O) group is susceptible to nucleophilic substitution under basic or reductive conditions. For example:
-
Hydrolysis : In aqueous basic media (e.g., NaOH/THF), the imidoyl group converts to a carbonyl, forming a ketone intermediate.
-
Reduction : Using agents like LiAlH₄ or NaBH₄, the imidoyl group reduces to a secondary amine.
Acetyl Group Deprotection
The acetyl groups on the oxane ring undergo hydrolysis under acidic or basic conditions to yield free hydroxyls:
-
Basic Hydrolysis : K₂CO₃ in MeOH/H₂O (1:1) removes acetyl groups at 50°C within 4–6 hours.
-
Enzymatic Cleavage : β-Glucuronidase selectively cleaves acetyl groups in biological systems, producing the deprotected glucuronic acid derivative .
| Method | Conditions | Outcome |
|---|---|---|
| Basic Hydrolysis | K₂CO₃, MeOH/H₂O, 50°C, 6 hrs | Methyl 3,4,5-trihydroxy-6-(trichloroethanimidoyl)oxyoxane-2-carboxylate |
| Enzymatic Cleavage | β-Glucuronidase, pH 5.0, 37°C, 24 hrs | Deprotected glucuronide conjugate |
Oxidation of the Methyl Ester
The methyl ester at C2 is stable under mild conditions but oxidizes to a carboxylic acid using strong oxidizing agents:
-
Oxidation : KMnO₄ in acidic media (H₂SO₄/H₂O) converts the ester to a carboxylic acid.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 0°C → 25°C, 12 hrs | 3,4,5-Triacetyloxy-6-(trichloroethanimidoyl)oxyoxane-2-carboxylic acid |
Coupling Reactions via the Trichloroethanimidoyl Group
The imidoyl group facilitates coupling with nucleophiles such as amines or thiols:
-
Amine Coupling : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to form amidines.
| Nucleophile | Conditions | Product |
|---|---|---|
| Benzylamine | DMF, 60°C, 8 hrs | Methyl 3,4,5-triacetyloxy-6-(N-benzyltrichloroethanimidoyl)oxyoxane-2-carboxylate |
Ring-Opening Reactions
Under acidic conditions (e.g., HCl in dioxane), the oxane ring undergoes cleavage:
-
Acid Hydrolysis : Produces a linear carbohydrate derivative with terminal aldehyde and carboxylic acid groups.
| Conditions | Product |
|---|---|
| HCl (1M), dioxane, 80°C | Linear chain with aldehyde (C1) and carboxylic acid (C6) termini |
Key Mechanistic Insights
-
Steric Hindrance : The acetyl groups at C3, C4, and C5 significantly slow reaction kinetics at these positions, directing reactivity toward the less hindered C6 trichloroethanimidoyl group .
-
Electronic Effects : The electron-withdrawing trichloroethanimidoyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
Methyl (2S,3S,4S,5R)-3,4,5-Triacetyloxy-6-Bromooxane-2-Carboxylate (CAS 57820-69-6)
- Key Differences : The bromine atom replaces the trichloroethanimidoyloxy group at position 5.
- Molecular Formula : C₁₃H₁₇BrO₉.
- Molecular Weight : 409.17 g/mol.
- Functional Implications: Bromine serves as a conventional leaving group in nucleophilic substitution reactions. The acetyloxy groups stabilize the oxane ring during synthesis.
Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate (CAS 91382-79-5)
- Key Differences: Contains a diphenoxyphosphoryloxymethyl group at position 6 and retains two hydroxyl groups (positions 4 and 5).
- Molecular Formula : C₂₁H₂₅O₁₀P.
- Molecular Weight : 468.40 g/mol.
- Hydroxyl groups at positions 4 and 5 may participate in hydrogen bonding, influencing biological interactions or crystallization behavior. This compound’s applications may diverge toward prodrug design or phosphate-mediated metabolic pathways .
Broader Context: Methyl Esters in Pesticide Chemistry
While structurally distinct, sulfonylurea herbicides like metsulfuron methyl ester (CAS 74223-64-6) share the methyl ester functional group. These pesticides inhibit acetolactate synthase in plants, disrupting branched-chain amino acid synthesis. In contrast, the target compound’s trichloroethanimidoyl and acetylated oxane structure suggests a role in synthetic chemistry rather than direct herbicidal activity .
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural similarity to CAS 57820-69-6.
Research Findings and Implications
Reactivity in Glycosylation: The trichloroethanimidoyl group in the target compound is superior to bromine (CAS 57820-69-6) in activating the oxane ring for glycosidic bond formation, as trichloroacetimidates are known for mild reaction conditions and high yields . Acetyl groups provide steric protection, preventing undesired side reactions during synthesis.
Solubility and Stability :
- The phosphorylated analog (CAS 91382-79-5) exhibits higher polarity due to the phosphate group, likely increasing water solubility compared to the acetylated target compound. This property could be advantageous in drug formulation .
Divergent Applications :
- While sulfonylurea methyl esters (e.g., metsulfuron) target biological enzymes, the acetylated oxane derivatives are tailored for synthetic precision, highlighting the versatility of methyl esters in chemical design .
Preparation Methods
Glucose-Based Synthesis
-
Step 1 : Methyl glucopyranoside is treated with acetic anhydride in pyridine to protect all hydroxyl groups as acetyl esters.
-
Step 2 : Selective deprotection of the primary hydroxyl group (C6) using lipase enzymes or zinc dust in acetic acid.
-
Step 3 : Oxidation of the C2 hydroxyl to a carboxylate followed by esterification with methanol to yield methyl 3,4,5-triacetyloxyoxane-2-carboxylate.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ac₂O, pyridine | Pyridine | 25°C | 92% |
| 2 | Zn, AcOH | Acetic acid | 40°C | 85% |
| 3 | TEMPO/NaClO₂, MeOH | H₂O/MeOH | 0°C → 25°C | 78% |
Installation of the Trichloroethanimidoyloxy Group
The trichloroethanimidoyloxy moiety is introduced via nucleophilic substitution or imidate transfer.
Nucleophilic Substitution
-
Activation of C6 : The C6 hydroxyl is converted to a leaving group (e.g., bromide using PBr₃ in CH₂Cl₂).
-
Imidate Formation : Reaction with trichloroacetonitrile in the presence of 1,8-diazabicycloundec-7-ene (DBU) yields the trichloroethanimidoyloxy derivative.
Optimized Protocol :
-
Dissolve methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate (1 eq) in anhydrous CH₂Cl₂.
-
Add trichloroacetonitrile (3 eq) and DBU (0.1 eq) under nitrogen.
-
Stir at −20°C for 12 hours.
-
Quench with saturated NaHCO₃ and extract with CH₂Cl₂.
Key Data :
Microwave-Assisted Imidate Transfer
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing side product formation to <2%.
Stereochemical Control and Analysis
The (2S,3S,4S,5R,6S) configuration is preserved through:
-
Chiral Pool Synthesis : Use of D-glucose ensures correct stereochemistry at C2–C5.
-
Inversion at C6 : SN₂ mechanism during bromide substitution establishes the S-configuration at C6.
Analytical Validation :
-
NMR : δ 5.32–5.45 ppm (acetyl protons), δ 8.21 ppm (imidate NH).
-
HPLC : >98% enantiomeric excess (Chiralpak IC column).
Industrial-Scale Considerations
Cost-Effective Acetylation
Bulk acetylation using FeCl₃ as a catalyst reduces pyridine usage by 40% without compromising yield.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can its purity be optimized?
- Methodology : The compound’s synthesis likely involves multi-step protection/deprotection strategies. For example:
- Step 1 : Selective acetylation of hydroxyl groups on the oxane ring using acetic anhydride and a catalyst (e.g., DMAP) under inert conditions.
- Step 2 : Introduction of the trichloroethanimidoyl group via nucleophilic substitution with 2,2,2-trichloroacetimidoyl chloride in the presence of a base (e.g., NaH).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in the oxane ring) and DEPT-135 for carbon types.
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity of acetyl and trichloroethanimidoyl groups.
Q. How should researchers handle this compound to ensure laboratory safety?
- Hazard Mitigation :
- Use fume hoods to avoid inhalation of dust/aerosols.
- Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (similar to acetylated sugars in ).
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of acetyl or imidoyl groups .
Advanced Research Questions
Q. How can environmental degradation pathways of this compound be modeled experimentally?
- Experimental Design :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and quantify half-lives.
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to assess stability under sunlight conditions.
- Data Analysis : Apply pseudo-first-order kinetics to derive rate constants and identify degradation products (e.g., deacetylated metabolites) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methods :
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO) to identify electrophilic centers (e.g., the imidoyl group).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways.
Q. What strategies resolve contradictions in stereochemical assignments for this compound?
- Advanced Techniques :
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation).
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from DFT-optimized structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
